![molecular formula C12H18N4O3 B4942030 2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol, commonly known as NPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE is a member of the phenylpiperazine family and is commonly used in the synthesis of various pharmaceuticals.
Mechanism of Action
The exact mechanism of action of NPE is not fully understood. However, it is believed that NPE acts as a serotonin and dopamine receptor antagonist, which may explain its anxiolytic and antidepressant effects. Additionally, NPE has been shown to inhibit the activity of various enzymes, including tyrosine kinase and protein kinase C, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
NPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPE inhibits the growth of cancer cells and induces apoptosis. Animal studies have shown that NPE has anxiolytic and antidepressant effects. Additionally, NPE has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using NPE in lab experiments is its versatility. NPE can be used in various assays, including cell viability assays, apoptosis assays, and enzyme activity assays. Additionally, NPE is relatively easy to synthesize and is commercially available. However, one limitation of using NPE in lab experiments is its potential toxicity. NPE has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on NPE. One area of research could focus on the development of NPE analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of NPE and its potential use in the treatment of various diseases. Finally, studies could be conducted to investigate the potential use of NPE in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, NPE is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, depression, and anxiety. Further research is needed to fully understand the mechanism of action of NPE and its potential use in the treatment of various diseases.
Synthesis Methods
NPE can be synthesized through a two-step process. The first step involves the reaction of 2-nitro-5-chloroaniline with piperazine to produce 2-nitro-5-(1-piperazinyl)aniline. The second step involves the reduction of 2-nitro-5-(1-piperazinyl)aniline with sodium borohydride to produce NPE.
Scientific Research Applications
NPE has been extensively studied for its potential use in the treatment of various diseases, including cancer, depression, and anxiety. NPE has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, NPE has been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
2-(2-nitro-5-piperazin-1-ylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-8-5-14-11-9-10(1-2-12(11)16(18)19)15-6-3-13-4-7-15/h1-2,9,13-14,17H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLLBHVLVVURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitro-5-piperazin-1-ylphenyl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)
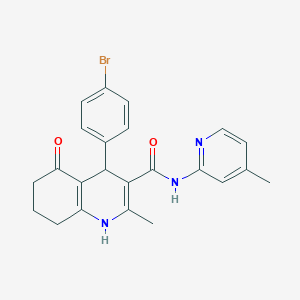

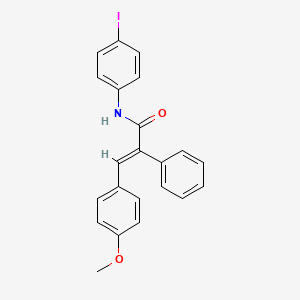
![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
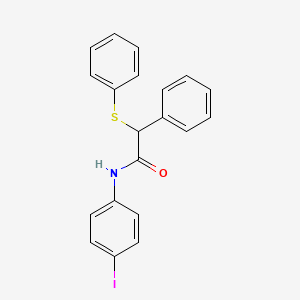
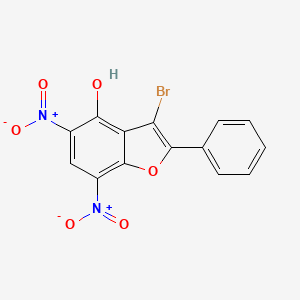
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)
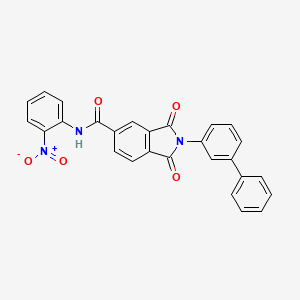
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)